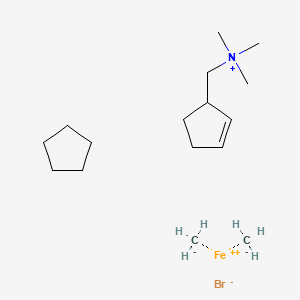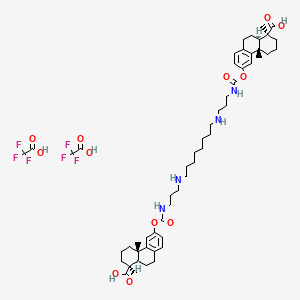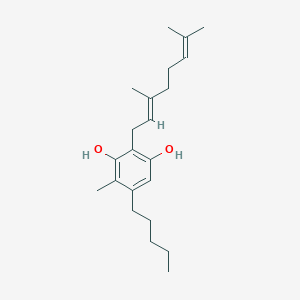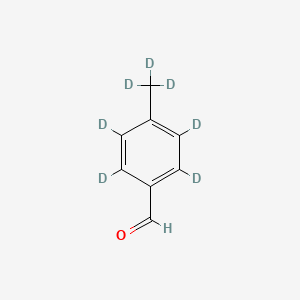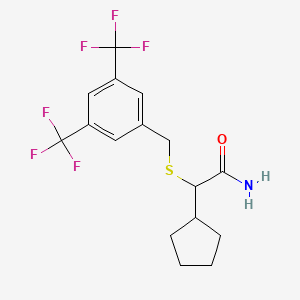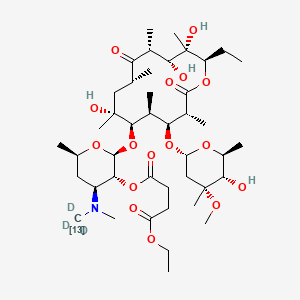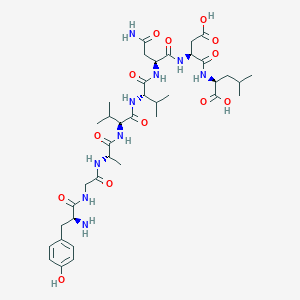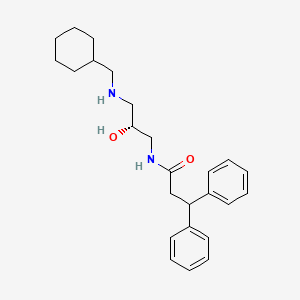
BuChE-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BuChE-IN-7 is a highly selective inhibitor of human butyrylcholinesterase (hBuChE) and equine butyrylcholinesterase (eqBuChE) with IC50 values of 40 nM and 80 nM, respectively . This compound has shown potential in promoting cognitive functions by penetrating the blood-brain barrier and improving situational and phobic memory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BuChE-IN-7 is synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The synthesis involves the use of flurbiprofen and isoniazide, which are combined to form the novel compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not explicitly documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reactors, and employing purification methods such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
BuChE-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.
Aplicaciones Científicas De Investigación
BuChE-IN-7 has a wide range of scientific research applications, including:
Mecanismo De Acción
BuChE-IN-7 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive functions . The molecular targets include the active site of butyrylcholinesterase, where the compound binds and prevents the enzyme from catalyzing its substrate .
Comparación Con Compuestos Similares
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug that has been used as a starting material for synthesizing BuChE-IN-7.
Isoniazide: An antibiotic used in the synthesis of this compound.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds . Its ability to penetrate the blood-brain barrier and improve cognitive functions makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C25H34N2O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1 |
Clave InChI |
AGQFRFDHZZBREO-HSZRJFAPSA-N |
SMILES isomérico |
C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
